6-amino-5-bromo-2-imino-5H-pyrimidin-4-one
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Overview
Description
6-amino-5-bromo-2-imino-5H-pyrimidin-4-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and an imino group attached to a pyrimidinone ring. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-2-imino-5H-pyrimidin-4-one typically involves the regioselective lithiation-substitution protocolThe process involves the use of lithium diisopropylamide (LDA) as a base, followed by the addition of bromine to achieve the desired brominated product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar lithiation-substitution protocols. The scalability of this method makes it suitable for industrial applications, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-bromo-2-imino-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used as a base in lithiation reactions.
Bromine: Employed for bromination reactions.
Various Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activity.
Scientific Research Applications
6-amino-5-bromo-2-imino-5H-pyrimidin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 6-amino-5-bromo-2-imino-5H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-6-methyl-4-pyrimidinol: Similar in structure but with a methyl group at the C-6 position.
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a fused pyridine ring.
Uniqueness
6-amino-5-bromo-2-imino-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C4H5BrN4O |
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Molecular Weight |
205.01 g/mol |
IUPAC Name |
6-amino-5-bromo-2-imino-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H5BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h1H,(H4,6,7,8,9,10) |
InChI Key |
BDOVKKIXIXDJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NC(=N)NC1=O)N)Br |
Origin of Product |
United States |
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